Acidi carbossilici del tiazolo e derivati

Thiazolecarboxylic acids and their derivatives represent a diverse class of organic compounds characterized by the presence of a thiazole ring fused to a carboxylic acid group. These molecules exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The structural flexibility allows for the modification of substituents on both the thiazole ring and the carboxylic acid moiety, leading to compounds with specific functional groups that can be tailored for various applications.

In pharmaceutical research, thiazolecarboxylic acids have shown potential as therapeutic agents due to their ability to modulate enzyme activity. For instance, they can inhibit key enzymes involved in viral replication or inflammation processes. Additionally, these compounds are also of interest in the field of catalysis, where they act as ligands for metal complexes enhancing catalytic performance.

Due to their unique chemical properties and potential applications, thiazolecarboxylic acids and derivatives continue to be a focus in synthetic chemistry and drug discovery efforts. Their broad spectrum of functionalities makes them valuable tools in developing new materials and pharmaceuticals.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

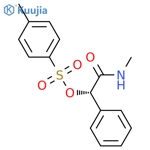

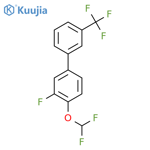

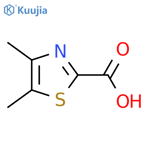

|

4-Thiazolecarboxamide, 2-(4-pyridinyl)- | 89401-57-0 | C9H7N3OS |

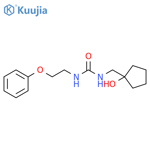

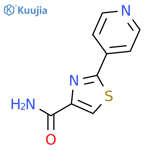

|

methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate | 89502-06-7 | C12H11NO2S2 |

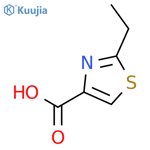

|

2-ethyl-1,3-thiazole-4-carboxylic acid | 769124-05-2 | C6H7NO2S |

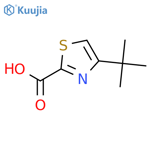

|

4-tert-butyl-1,3-thiazole-2-carboxylic acid | 79247-74-8 | C8H11NO2S |

|

dimethyl-1,3-thiazole-2-carboxylic acid | 79312-41-7 | C6H7NO2S |

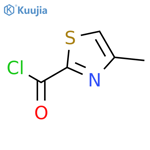

|

2-Thiazolecarbonylchloride, 4-methyl- | 79312-42-8 | C5H4ClNOS |

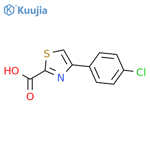

|

4-(4-Chlorophenyl)thiazole-2-carboxylic acid | 779320-20-6 | C10H6ClNO2S |

|

methyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylate | 745078-03-9 | C10H14N2O4S |

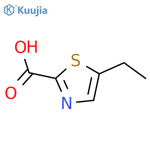

|

2-Thiazolecarboxylicacid, 5-ethyl- | 75954-20-0 | C6H7NO2S |

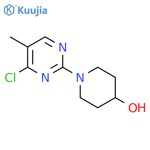

|

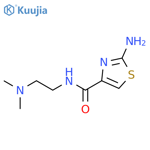

4-Thiazolecarboxamide, 2-amino-N-[2-(dimethylamino)ethyl]- | 827588-52-3 | C8H14N4OS |

Letteratura correlata

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornitori consigliati

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati